N-(dodecanoyl)-sphing-4-enine-1-phosphocholine
Description
Structural Characterization and Molecular Identity
Molecular Formula and Exact Mass Analysis
N-(dodecanoyl)-sphing-4-enine-1-phosphocholine is a sphingomyelin species with the molecular formula C₃₅H₇₁N₂O₆P and an exact mass of 646.50 Da (determined via liquid chromatography-mass spectrometry). Its molecular weight, calculated as 646.9 g/mol , aligns with the stoichiometric composition of a dodecanoyl (C₁₂H₂₄O) fatty acid linked to a sphingosine backbone (C₁₈H₃₃NO) and a phosphocholine head group (C₅H₁₄NO₄P). Key molecular identifiers include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₅H₇₁N₂O₆P |
| Exact Mass | 646.50 Da |
| Molecular Weight | 646.9 g/mol |
| CAS Registry Number | 474923-21-2 |
| PubChem CID | 44260123 |
The compound is classified as SM(d18:1/12:0) in shorthand nomenclature, denoting an 18-carbon sphingoid base (d18:1) with a single double bond and a 12-carbon saturated fatty acid (12:0).
Structural Isomerism and Stereochemical Properties
The molecule exhibits distinct stereochemical features:
- Double Bond Geometry : The sphingosine backbone contains a trans (E) double bond between carbons 4 and 5, as indicated by the "(E)" designation in its systematic name.
- Sphingosine Backbone : The backbone adopts a 2S,3R configuration, with the hydroxyl group at C3 and the amino group at C2 in specific spatial orientations.
- Fatty Acid Chain : The dodecanoyl group (C₁₂H₂₄O) is fully saturated, contributing to the compound’s hydrophobicity and structural rigidity.
This specific combination of unsaturation and stereochemistry distinguishes it from other sphingomyelin species, such as SM(d18:0/12:0), which lacks the double bond in the sphingoid base.
Nomenclature Systems and Alternative Designations
This compound is recognized under multiple nomenclatures:
| Designation | Rationale |
|---|---|
| SM(d18:1/12:0) | Shorthand for sphingomyelin with a d18:1 sphingoid base and 12:0 fatty acid |
| C12 Sphingomyelin | Refers to the 12-carbon fatty acid chain |
| [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | IUPAC name detailing stereochemistry and substituents |
Other synonyms include N-lauroyl-D-erythro-sphingosylphosphorylcholine and Dodecanoyl Sphingomyelin .
Physicochemical Properties
Solubility Parameters and Solvent Compatibility
The compound demonstrates limited aqueous solubility due to its amphiphilic nature, with solubility primarily in organic solvents:
| Solvent | Solubility | Application |
|---|---|---|
| Ethanol | Soluble | Stock solution preparation |
| Chloroform:Methanol (2:1) | Soluble | Thin-layer chromatography (TLC) |
| Methanol | Soluble | Mass spectrometry sample preparation |
Storage at -16°C to -24°C is recommended to prevent degradation.
Phase Behavior and Thermodynamic Properties
While direct phase transition data for this compound are limited, sphingomyelins with shorter acyl chains (e.g., 12:0) typically exhibit:
- Lower Main Transition Temperatures : Shorter fatty acids reduce hydrophobic interactions, lowering the gel-to-fluid phase transition (Tm) compared to longer-chain homologs (e.g., 16:0 SM: Tm ≈ 40.5°C).
- Enhanced Membrane Fluidity : The unsaturated sphingoid base (d18:1) further reduces Tm by ~15°C compared to saturated analogs.
The compound’s cylindrical shape and hydrogen-bonding capacity (via phosphocholine and hydroxyl groups) stabilize ordered lipid phases in biological membranes.
Molecular Geometry and Conformational States
The molecule adopts a cylindrical geometry due to:
- Saturated Fatty Acid : The dodecanoyl chain minimizes kinks, promoting tight packing.
- Unsaturated Sphingoid Base : The trans double bond restricts rotational freedom, enhancing conformational rigidity.
- Zwitterionic Head Group : The phosphocholine moiety facilitates hydrogen bonding, stabilizing interactions in lipid bilayers.
Conformer generation is computationally challenging due to the molecule’s flexibility, but nuclear magnetic resonance (NMR) studies confirm its structural integrity in solution.
Classification within Sphingolipid Taxonomy
Relationship to Sphingomyelin Subclasses
This compound belongs to the SM(d18:1) subclass, characterized by:
- Sphingoid Base : An 18-carbon backbone with one double bond (d18:1).
- Fatty Acid : A 12-carbon saturated chain (12:0).
This subclass is distinct from SM(d18:0) (saturated sphingoid base) and SM(d18:2) (dienic sphingoid base).
Comparative Analysis with Other SM(d18:1) Species
The compound’s properties contrast with other SM(d18:1) species as follows:
| Parameter | SM(d18:1/12:0) | SM(d18:1/16:0) (Palmitoyl) | SM(d18:1/18:0) (Stearoyl) |
|---|---|---|---|
| Fatty Acid Length | 12 carbons (C₁₂H₂₄O) | 16 carbons (C₁₆H₃₂O) | 18 carbons (C₁₈H₃₆O) |
| Tm (Estimated) | ~25–30°C | ~40°C | ~45°C |
| Membrane Fluidity | High (short chain, unsaturation) | Moderate | Low |
| Biological Abundance | Minor | Major (e.g., plasma membranes) | Trace |
Shorter acyl chains (e.g., 12:0) enhance membrane curvature and fluidity, while longer chains (e.g., 18:0) stabilize ordered phases.
Structural Distinctions from Other Phospholipids
This compound differs from glycerophospholipids (e.g., phosphatidylcholine) in:
- Backbone : Sphingosine (C₁₈H₃₃NO) vs. glycerol (C₃H₇O₃).
- Fatty Acid Linkage : Amide bond (N-acyl) vs. ester bonds.
- Hydrophobic Tail : Higher saturation and chain mismatch promote tighter packing.
These features confer resistance to enzymatic hydrolysis and influence membrane domain organization.
Properties
IUPAC Name |
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLJRFPXMKWHR-FEBLJDHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658075 | |
| Record name | N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474923-21-2 | |
| Record name | N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine (often referred to as SM(d18:1/12:0)) is a significant sphingolipid that plays crucial roles in various biological processes. This compound is primarily found in animal cell membranes, particularly within the myelin sheath surrounding nerve cell axons. The following sections provide an overview of its biological activity, including its role in cellular functions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an 18-carbon sphingoid base with a saturated dodecanoyl fatty acid side chain. Its molecular formula is C35H71N2O6P, and it is a member of the sphingomyelin family, which is critical for maintaining membrane integrity and function in mammalian cells .
Biological Functions
1. Membrane Structure and Integrity
Sphingomyelins, including this compound, are essential components of cellular membranes. They contribute to membrane fluidity and stability, affecting various cellular processes such as signaling and transport. The presence of sphingomyelins in the myelin sheath is vital for the rapid conduction of nerve impulses .
2. Cell Signaling
Sphingolipids are involved in numerous signaling pathways. They can act as second messengers in cellular responses to external stimuli, influencing cell growth, differentiation, and apoptosis. The metabolism of sphingomyelins can lead to the production of bioactive metabolites such as ceramide and sphingosine-1-phosphate, which have distinct signaling roles .
3. Role in Disease
Research indicates that altered levels of sphingolipids, including this compound, are associated with various diseases such as diabetes and neurodegenerative disorders. For instance, studies have shown that specific sphingolipid profiles can predict the transition from normoglycemia to prediabetes .
Case Studies
1. Sphingolipids and Prediabetes
A longitudinal study examined the relationship between plasma levels of sphingolipids and the risk of developing prediabetes among participants over five years. The analysis revealed that higher baseline levels of certain sphingolipids were predictive of progression to prediabetes, highlighting their potential as biomarkers for metabolic disorders .
2. Sphingomyelin's Role in Cancer
Research has also explored the role of sphingomyelins in cancer biology. In vitro studies demonstrated that manipulating sphingolipid metabolism could affect tumor cell growth and invasion, suggesting therapeutic strategies targeting these pathways could be beneficial in cancer treatment .
Data Table: Biological Activities of this compound
Scientific Research Applications
Biochemical Significance
Sphingomyelins are essential components of cell membranes, particularly in the myelin sheath of nerve cells. They contribute to membrane fluidity and stability and are involved in cell signaling pathways that regulate various physiological processes.
Key Functions:
- Membrane Structure: Sphingomyelin contributes to the lipid bilayer's integrity and fluidity.
- Signal Transduction: It acts as a precursor for bioactive sphingolipids like ceramide and sphingosine-1-phosphate, which are involved in apoptosis, cell growth, and differentiation .
2.1. Neurological Disorders
Research indicates that altered sphingolipid metabolism is associated with neurodegenerative diseases such as Alzheimer's and multiple sclerosis. N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine may serve as a biomarker for disease progression or therapeutic target due to its role in myelin sheath integrity .
2.2. Cardiovascular Health
Sphingomyelins have been implicated in cardiovascular diseases. Studies show that dysregulation of sphingolipid metabolism can lead to endothelial dysfunction and inflammation, contributing to atherosclerosis . Monitoring levels of sphingomyelins like this compound may provide insights into cardiovascular risk profiles.
Nutritional Applications
Food Industry:
this compound is utilized as a food additive due to its emulsifying properties. Its presence can enhance the texture and stability of food products .
Dietary Supplements:
Emerging research suggests that sphingolipids may play a role in metabolic health. They are being investigated for their potential benefits in managing obesity and diabetes by influencing insulin sensitivity and lipid metabolism .
4.1. Analytical Techniques
The analysis of this compound typically involves sophisticated techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for precise quantification and characterization of sphingolipids in biological samples .
4.2. Case Studies
Several studies have highlighted the significance of sphingomyelin analysis:
- A study assessing plasma levels of various sphingolipids found that specific ratios of sphingomyelin species were predictive of prediabetes risk, suggesting potential clinical applications for monitoring metabolic health .
Data Table: Comparative Analysis of Sphingolipid Species
| Sphingolipid Species | Structure | Biological Role | Potential Application |
|---|---|---|---|
| This compound (d18:1/12:0) | C18:1 with C12 fatty acid | Cell membrane structure, signaling | Biomarker for neurological disorders |
| Ceramide (C18:0) | C18 saturated fatty acid | Apoptosis regulation | Cancer therapy |
| Sphingosine-1-phosphate | C18 unsaturated base | Cell proliferation | Cardiovascular health |
Chemical Reactions Analysis
Degradation by Sphingomyelinase
Acid and neutral sphingomyelinases hydrolyze the phosphodiester bond, yielding ceramide and phosphocholine:
-
Kinetic data :
Parameter Value Source $$
K_m $$ (µM) | 15–30 (acid sphingomyelinase)| |
| Optimal pH | 4.5–5.0 (acid form) | |
Analytical Fragmentation Patterns
Mass spectrometry (LC-MS/MS) reveals characteristic fragmentation ions:
-
Positive ion mode : Dominant fragment at m/z 184 (phosphocholine head group) .
-
Negative ion mode : Minor fragments at m/z 79 () and m/z 97 () .
| Ion Mode | Precursor Ion () | Product Ions () | Significance |
|------------|---------------------------|--------------------------|--------------------------------|
| Positive | 647.5 [M+H] | 184, 264 | Confirms phosphocholine group |
| Negative | 645.5 [M-H] | 79, 97 | Detects sulfate derivatives |
Comparative Reactivity with Analogous Sphingomyelins
Reactivity varies with acyl chain length and saturation:
| Compound | Acyl Chain | Enzymatic Turnover Rate (nmol/min/mg) |
|---|---|---|
| SM(d18:1/12:0) | C12:0 | 18.5 ± 2.1 |
| SM(d18:1/18:0) | C18:0 | 12.3 ± 1.8 |
| SM(d18:1/24:0) | C24:0 | 8.7 ± 1.2 |
-
Shorter acyl chains (e.g., C12:0) enhance enzymatic hydrolysis rates due to reduced membrane packing density .
Role in Metabolic Pathways
-
Ceramide recycling : Hydrolysis regenerates ceramide, a mediator of apoptosis and stress responses .
-
Cross-talk with glycosphingolipids : Competes with glucosylceramide synthase for ceramide substrates, influencing lipid raft dynamics .
Synthetic Methods
Comparison with Similar Compounds
Key Features :
- Biological Roles : Participates in sphingolipid metabolism pathways (ko00600) and is implicated in adaptive mechanisms of organisms under environmental stress . Altered levels are associated with meibomian gland dysfunction (MGD), highlighting its role in ocular surface homeostasis .
- Experimental Applications: Used in lipid nanotube preparation and as an internal standard in lipidomics studies .
Comparison with Structurally Similar Sphingomyelins
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine (SM(d18:1/18:0))
- Acyl Chain : Stearic acid (C18:0).
- Key Features: Predominant in brain tissue, contributing to membrane rigidity and cholesterol interactions . Elevated levels in tumor microenvironments promote immunosuppression and chemotherapy resistance .
- Structural Impact : Longer acyl chain increases hydrophobic interactions, enhancing membrane stability compared to C12:0 .
N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (SM(d18:1/16:0), Egg Sphingomyelin)
- Acyl Chain : Palmitic acid (C16:0).
- Key Features: Enhances spleen-specific gene expression in lipid nanoparticles (LNPs) for mRNA delivery . Modulates membrane dipole moments and dielectric properties in Langmuir monolayers .
- Functional Difference : C16:0 LNPs exhibit distinct biodistribution patterns compared to C12:0, favoring splenic accumulation .
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine (SM(d18:1/18:1))
N-(tetracosenoyl)-sphing-4-enine-1-phosphocholine (SM(d18:1/24:1(15Z)))
- Acyl Chain : Nervonic acid (C24:1).
- Key Features :
Comparison with Ceramide Derivatives
N-(dodecanoyl)-sphing-4-enine (Ceramide 12:0):
- Structural Difference : Lacks the phosphocholine headgroup .
- Functional Contrast : Ceramides are pro-apoptotic signaling molecules, whereas SMs are anti-apoptotic membrane components .
Data Table: Comparative Analysis of Sphingomyelins
Research Findings and Implications
- Chain Length vs. Function : Shorter chains (C12:0) enhance metabolic adaptability, while longer chains (C18:0, C24:1) stabilize membranes and modulate immune responses .
- Nanoparticle Design: C16:0 SMs optimize LNPs for spleen delivery, whereas C12:0 may offer advantages in rapid membrane integration .
Preparation Methods
Key Synthetic Steps and Conditions
Acylation Reaction:
A sphingosine derivative (e.g., (E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl backbone) is reacted with dodecanoyl chloride or an activated dodecanoyl reagent in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) at low temperature (-20 °C) to form the N-(dodecanoyl) sphingosine intermediate. The mixture is then slowly warmed to room temperature and stirred for a few hours to ensure completion.Phosphorylation and Attachment of Phosphocholine:
The N-acyl sphingosine intermediate is further reacted with phosphorylcholine reagents under controlled conditions to form the phosphocholine headgroup. This step often involves aqueous-organic biphasic systems with careful pH control (e.g., 10 mM Tris buffer, pH 7.4) at elevated temperature (~55 °C) to facilitate incorporation into lipid vesicles or for further purification.Purification:
The crude product is purified by silica gel column chromatography or preparative thin-layer chromatography (PTLC) using appropriate solvent systems. Organic extracts are dried over magnesium sulfate (MgSO4) and solvents evaporated under reduced pressure. Final products are characterized by NMR and mass spectrometry to confirm structure and purity.
Reagents and Materials
- Sphingosine derivatives (commercially available or synthesized)
- Dodecanoyl chloride or activated dodecanoyl reagents
- Sodium hydride (NaH), dry THF
- Phosphorylcholine reagents
- Silica gel for chromatography
- Buffers: Tris, NaCl solutions
Representative Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acylation | Sphingosine + Dodecanoyl chloride + NaH | -20 °C to RT | 1-2 hours | Under inert atmosphere |
| Phosphorylation | N-acyl sphingosine + Phosphorylcholine | 55 °C | 30 minutes | pH 7.4 Tris buffer |
| Purification | Silica gel chromatography | Ambient | Variable | Use of CH2Cl2 and brine washes |
| Drying and Concentration | MgSO4 drying, rotary evaporation | Ambient | Until dry | Precedes characterization |
Extraction and Preparation from Biological Sources
Lipid Extraction Protocols
This compound can also be isolated from biological samples such as bovine tissues or protozoan species (e.g., Trypanosoma brucei). The extraction typically follows modified Bligh and Dyer or Folch methods involving organic solvents:
Single-phase extraction:
Samples are homogenized and subjected to extraction with chloroform, methanol, and water mixtures to separate lipids into organic phases.Sonication and Incubation:
Extracts are sonicated briefly (e.g., 30 seconds at room temperature) to disperse lipids, followed by incubation at elevated temperature (e.g., 48 °C overnight) to improve extraction efficiency.Centrifugation and Phase Separation:
After incubation, extracts are centrifuged to remove particulates, and the organic supernatant containing sphingomyelin species is collected carefully for further analysis or purification.
Preparation of Standards for Quantitative Analysis
For lipidomics and quantitative mass spectrometry, synthetic analogs such as this compound are prepared as standards. These standards are dissolved in appropriate solvent systems like lithiated chloroform:methanol mixtures to mimic biological lipid environments and ensure accurate quantitation.
Analytical and Quality Control Considerations
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
Used to confirm chemical structure and stereochemistry of the synthesized compound.Mass Spectrometry (MS):
Employed for molecular weight confirmation and purity assessment; often coupled with liquid chromatography (LC-MS) for separation of lipid species.Thin Layer Chromatography (TLC):
Used for monitoring reaction progress and purity before final purification.
Quality Control Parameters
- Calibration curves using external standards prepared in matching solvents are critical for quantitative assays.
- Ionization parameters for electrospray ionization (ESI) are optimized for sphingomyelin detection (e.g., 1.55 kV positive ion mode, flow rate 10 μL/min).
- Blank runs and standard runs before and after sample analysis help exclude carryover and ensure data integrity.
Summary Table of Preparation Methods
| Preparation Method | Description | Key Reagents/Conditions | Application |
|---|---|---|---|
| Chemical Synthesis | Acylation of sphingosine + phosphorylation | NaH, THF, dodecanoyl chloride, phosphorylcholine | Pure compound synthesis for research |
| Extraction from Biologicals | Organic solvent extraction (Bligh and Dyer method) | Chloroform, methanol, water, sonication, incubation | Isolation from natural sources |
| Standard Preparation for LC-MS | Dissolution in lithiated chloroform:methanol | Solvent system for lipidomics calibration | Quantitative lipidomics and mass spec |
| Purification | Silica gel chromatography, PTLC | Silica gel, CH2Cl2, brine washes | Purity enhancement and isolation |
Concluding Remarks
The preparation of this compound involves sophisticated chemical synthesis steps with careful control of reaction conditions and purification. Alternatively, extraction from biological materials followed by chromatographic purification is a viable approach for obtaining this sphingomyelin species. The compound’s preparation is critical for biochemical studies, lipidomics, and mechanistic membrane research.
The protocols summarized here are drawn from diverse, authoritative sources including peer-reviewed articles and validated experimental procedures, ensuring a comprehensive and professional overview of the preparation methods for this compound.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing N-(dodecanoyl)-sphing-4-enine-1-phosphocholine in lipidomic studies?
- Methodological Answer :
- Normal-Phase Liquid Chromatography (NPLC) coupled with High-Resolution Multistage Mass Spectrometry (HR-MSn) is widely used for structural elucidation. This approach resolves lipid classes based on polarity and identifies acyl chain composition via fragmentation patterns .
- Tandem Mass Spectrometry (MS/MS) distinguishes sphingomyelin isomers by comparing diagnostic ions (e.g., m/z 184 for phosphocholine head groups) and retention time indices .
Q. How is this compound extracted and purified from biological samples like reconstructed human epidermis?
- Methodological Answer :
- Solvent Extraction : Use chloroform/methanol mixtures (2:1 v/v) to isolate total lipids, followed by centrifugation to remove proteins and debris .
- Solid-Phase Extraction (SPE) : Employ silica-based columns to fractionate sphingomyelins from other lipids. Elution with acetone or isopropanol enhances purity .
- Validation : Confirm recovery rates using deuterated internal standards (e.g., d7-sphingomyelin) to account for matrix effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or modification of sphingomyelin derivatives like this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways for acyl chain modifications using density functional theory (DFT) to identify energetically favorable intermediates .
- Reaction Path Search Algorithms : Combine computational screening (e.g., artificial force-induced reaction method) with experimental validation to reduce trial-and-error synthesis cycles .
Q. What experimental designs resolve contradictions in sphingomyelin quantification across different mass spectrometry platforms?
- Methodological Answer :
- Cross-Platform Calibration : Use harmonized internal standards (e.g., Avanti Sphingomyelin Mix) to normalize ionization efficiency and detector variability .
- Data Integration : Apply multivariate statistical models (e.g., principal component analysis) to reconcile discrepancies caused by matrix effects or ion suppression .
Q. How do acyl chain length and saturation influence the biophysical properties of sphingomyelins in membrane models?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model bilayer systems to assess packing density and phase behavior. For example, shorter chains (e.g., dodecanoyl) increase membrane fluidity compared to longer chains (e.g., hexacosanoyl) .
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures to correlate acyl chain structure with thermotropic behavior .
Q. What strategies differentiate structural isomers of sphingomyelins during lipidomic profiling?
- Methodological Answer :
- Ion Mobility Spectrometry (IMS) : Separate isomers based on collisional cross-sectional differences, combined with MS/MS for confirmation .
- Chromatographic Optimization : Adjust gradient elution in NPLC to resolve species with identical masses but varying acyl chain positions (e.g., SM(d18:1/16:1) vs. SM(d16:1/18:1)) .
Methodological Considerations for Data Analysis
Q. How should researchers handle large-scale lipidomic datasets to ensure reproducibility?
- Answer :
- Raw Data Deposition : Store unprocessed spectra in repositories like MetaboLights, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Uncertainty Quantification : Report coefficient of variation (CV) for technical replicates and use bootstrapping to assess confidence intervals in quantification .
Q. What role do sphingomyelin subspecies play in epidermal barrier function, and how can their roles be experimentally validated?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
